Home > Products > Screening Compounds P65833 > 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride
1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride - 1233955-32-2

1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Catalog Number: EVT-3164213
CAS Number: 1233955-32-2
Molecular Formula: C12H17Cl2N3O
Molecular Weight: 290.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride

  • Compound Description: This compound is an impurity present in Iloperidone, an antipsychotic drug. [] A high-performance reverse-phase liquid chromatography method has been developed to detect and quantify this impurity in bulk and dosage forms of Iloperidone. []

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

  • Compound Description: Similar to the previous compound, this is another impurity found in Iloperidone. [] It is also detected and quantified using the same high-performance reverse-phase liquid chromatography method mentioned earlier. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

  • Compound Description: This compound acts as an allosteric modulator of the cannabinoid CB1 receptor. [, , ] It has been shown to possess negative allosteric modulator characteristics, evidenced by its ability to increase the specific binding of the agonist [3H]CP55,940 and reduce the Emax of the agonist curve in CB1 calcium mobilization assays. []

1-(adamantan-1-yl)-3-(4-chlorophenyl)urea

  • Compound Description: This compound is a diarylurea derivative with its crystal structure determined by X-ray diffraction. [] It highlights the impact of different substituents on the physicochemical properties of diarylureas.

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52)

  • Compound Description: Compound 52 is a potent inhibitor of human and murine soluble epoxide hydrolase (sEH) with significantly improved pharmacokinetic properties compared to earlier 1-adamantylurea-based inhibitors. [] It shows promise in reducing inflammatory pain in a carrageenan-induced model.

1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea (2)

  • Compound Description: Compound 2 is an earlier generation inhibitor of soluble epoxide hydrolase (sEH) but exhibits less favorable pharmacokinetic properties compared to its analogue, compound 52. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: This compound is a potent and selective antagonist of the cannabinoid CB1 receptor. [, , ] It demonstrates inverse agonist activity at the CB1 receptor, producing opposite effects to agonists. [] Research suggests that its interaction with Lys 3.28 (192) on the CB1 receptor plays a critical role in its inverse agonism. []

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: This compound is an analogue of SR141716A, designed to investigate the role of hydrogen bonding in the binding of SR141716A to the CB1 receptor. [] Unlike SR141716A, VCHSR acts as a neutral antagonist at the CB1 receptor. []
  • Relevance: VCHSR, while structurally similar to SR141716A, lacks the hydrogen bonding potential at the C3 position due to the replacement of the carboxamide group. [] This comparison highlights the influence of subtle structural changes on the pharmacological activity of compounds targeting the CB1 receptor. Since both SR141716A and the target compound, 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride, contain the 4-chlorophenyl and piperidinyl groups, studying the structure-activity relationships of SR141716A and its analogues like VCHSR can provide valuable insights into the binding interactions of similar compounds.

1-[2-(4-Benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea sulfate salt (Palosuran, ACT-058362)

  • Compound Description: Palosuran is a potent and specific antagonist of the human urotensin receptor (UT receptor). [] It exhibits high affinity for the human UT receptor, inhibiting urotensin-II (U-II) binding and downstream signaling events like calcium mobilization and mitogen-activated protein kinase phosphorylation. [] Notably, it displays over 100-fold lower affinity for the rat UT receptor compared to the human receptor. [] In vivo studies indicate its potential therapeutic application in renal ischemia. []

3-[1-(6,7-Diethoxy-2-morpholinoquinazolin-4-yl)piperidin-4-yl]-1,6-dimethyl-2,4(1H,3H)-quinazolinedione hydrochloride (KF24345)

  • Compound Description: KF24345 is a novel anti-inflammatory agent that acts as an adenosine uptake inhibitor. [] It exhibits high affinity for the equilibrative nucleoside transporters (ENTs), particularly the es (inhibitor-sensitive) subtype. [] Interestingly, it displays a slow dissociation rate from the inhibitor binding site, suggesting a unique interaction with ENTs. []

1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea (SEN34625/WYE-103914)

  • Compound Description: This compound is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), showing promise as a therapeutic candidate for cognitive impairment in diseases like Alzheimer's disease and schizophrenia. [] It demonstrates excellent in vitro and in vivo profiles, including good brain penetration, oral bioavailability, and efficacy in behavioral cognition models. []
Overview

1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound classified as a urea derivative. It features a chlorophenyl group and a piperidinyl group attached to a urea moiety, which contributes to its unique chemical and biological properties. The compound is identified by the CAS number 1233955-32-2, and it has been explored for various applications in scientific research, particularly in medicinal chemistry due to its potential therapeutic effects.

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves a multi-step process:

  1. Formation of Intermediate: The reaction begins with 4-chloroaniline reacting with piperidine in the presence of a solvent, such as ethanol or methanol. This step forms an intermediate compound.
  2. Isocyanate Reaction: The intermediate is then treated with an isocyanate derivative, commonly phenyl isocyanate, under reflux conditions. This step yields the desired urea derivative.
  3. Hydrochloride Formation: Finally, hydrochloric acid is added to the urea derivative to form the hydrochloride salt, resulting in 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride.

The reaction conditions are crucial for ensuring high yields and purity of the final product. Typically, temperatures around 60-80 °C are maintained during the reflux stage, and the reaction time can vary from several hours to overnight depending on the specific conditions used.

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride can be described as follows:

  • Molecular Formula: C12H16ClN3O
  • Molecular Weight: 253.73 g/mol
  • Structural Features:
    • The compound contains a urea functional group (–NH–CO–NH–).
    • A piperidine ring (a six-membered ring containing one nitrogen atom) is attached to the urea.
    • A para-chlorophenyl group (a benzene ring substituted with a chlorine atom at the para position) is also linked to the urea.

The presence of these functional groups contributes significantly to its reactivity and interaction with biological targets .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives that may exhibit different biological activities.
  2. Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, yielding reduced derivatives that may have altered properties.
  3. Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents that can modify the compound’s activity profile .

These reactions highlight the versatility of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action for 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride primarily involves its interaction with specific enzymes or receptors within biological systems. The compound may act as an enzyme inhibitor or modulate receptor activity, which can lead to various pharmacological effects such as anti-inflammatory or analgesic activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: The melting point is generally reported around 200 °C.

These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .

Applications

1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride has several important applications across different fields:

  1. Medicinal Chemistry: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research has indicated that it may inhibit certain enzymes or modulate receptor activities relevant to pain management.
  2. Organic Synthesis: As a building block in organic synthesis, it serves as an intermediate for creating more complex molecules used in pharmaceuticals and agrochemicals.
  3. Biological Research: The compound is explored for its biological activities, including enzyme inhibition studies and receptor binding assays, making it valuable in drug discovery processes .
Pharmacological Targeting of Soluble Epoxide Hydrolase (sEH)

Structure-Activity Relationships of Urea-Based sEH Inhibitors

The 1-aryl-3-(piperidin-4-yl)urea scaffold represents a structurally optimized class of soluble epoxide hydrolase (sEH) inhibitors. The core structure features a urea pharmacophore bridging an aromatic moiety and a piperidine ring, with the hydrochloride salt enhancing solubility. Systematic modifications reveal that:

  • Aromatic substituent position and electronics: Para-substituted aryl groups (e.g., 4-trifluoromethoxy, 4-chloro) maximize steric complementarity with the sEH hydrophobic tunnel. Electron-withdrawing groups (Cl, CF₃, OCF₃) enhance potency by 3- to 15-fold compared to unsubstituted phenyl, as measured by reductions in human sEH IC₅₀ values [1] [3].
  • Piperidine N-acylation: 1-Propionylpiperidin-4-yl derivatives (e.g., 52) exhibit 7-fold greater potency than 1-acetyl analogues due to improved van der Waals contacts with Val⁴⁹³ in the sEH catalytic pocket. Non-acylated piperidines show reduced bioavailability [1] [8].
  • Urea linker rigidity: Conformationally restricted 1,3-disubstituted ureas maintain optimal distance (∼7Å) between aromatic and piperidine pharmacophores, aligning with the enzyme’s catalytic dyad (Asp³³⁴, Tyr⁴⁶⁵) [1] [4].

Table 1: SAR of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors

Aryl Substituent (R)N-Acyl GroupHuman sEH IC₅₀ (nM)Murine sEH IC₅₀ (nM)
4-(Trifluoromethoxy)Cyclopropanecarbonyl0.40.4
4-ChloroPropionyl1.518.0
Unsubstituted phenylPropionyl13049
4-MethylPropionyl3.20.4
Adamantyl (reference)Propionyl2.81.2

Data compiled from enzymatic assays using recombinant human/murine sEH and CMNPC substrate [1] [3].

Comparative Efficacy of Piperidinyl-Urea Derivatives vs. Adamantyl Analogues

Piperidinyl-urea inhibitors exhibit superior pharmacokinetic (PK) profiles and in vivo efficacy relative to adamantyl-based sEH inhibitors:

  • Metabolic stability: Adamantyl-containing sEH inhibitors (e.g., t-AUCB) undergo rapid hepatic oxidation, resulting in low plasma exposure (AUC = 0.1 μg·h/mL in mice). In contrast, 1-(4-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU) achieves a 3300-fold higher AUC and 65-fold higher Cₘₐₓ due to resistance to cytochrome P450 metabolism [1] [3].
  • Potency amplification: Compound 52 (1-(cyclopropanecarbonylpiperidin-4-yl-3-(4-trifluoromethoxyphenyl)urea) demonstrates a 1000-fold greater analgesic effect than morphine in carrageenan-induced hyperalgesia models, attributed to sustained EET stabilization (>12h) [1].
  • Physicochemical advantages: Piperidinyl-ureas exhibit lower logP values (2.4–2.9) than adamantyl analogues (logP 3.1–3.5), improving aqueous solubility and formulation flexibility [1] [8].

Table 2: Pharmacokinetic Comparison of sEH Inhibitors After Oral Administration in Mice

CompoundCₘₐₓ (μg/mL)AUC (μg·h/mL)t₁/₂ (h)sEH Inhibition (IC₅₀ nM)
TPPU (piperidinyl-urea)4.235008.50.4
t-AUCB (adamantyl-urea)0.061.11.21.3
ADU (adamantyl-dodecyl)0.030.80.99.0

PK parameters derived from cassette dosing studies at 5 mg/kg; IC₅₀ against murine sEH [1] [3].

Mechanistic Insights into Epoxide Hydrolase Substrate Competition

1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride exerts its effects through reversible, competitive inhibition of sEH’s catalytic triad (Asp³³⁴/Tyr⁴⁶⁵/Tyr³⁸²):

  • Epoxy fatty acid stabilization: The inhibitor binds the sEH C-terminal domain with Kᵢ ≈ 0.6 nM, preventing hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs). This elevates plasma 14,15-EET levels by 8-fold and reduces pro-inflammatory diol (DHET) formation by >90% in lipopolysaccharide-challenged mice [3] [6].
  • NF-κB pathway modulation: EET stabilization inhibits IκB kinase (IKK), blocking nuclear translocation of NF-κB. Consequently, TNF-α and IL-6 expression decreases by 60–75%, as demonstrated in macrophage assays [2] [6].
  • Competitive binding kinetics: Molecular dynamics simulations reveal the 4-chlorophenyl group occupies the hydrophobic cleft typically housing EET alkyl chains, while the protonated piperidine forms salt bridges with Glu⁴⁰³. This competitively excludes endogenous substrates (kcat/Kₘ = 1.5 × 10⁷ M⁻¹s⁻¹ for 14,15-EET vs. 1.2 × 10⁹ M⁻¹s⁻¹ for inhibitor binding) [1] [6].

Table 3: Biomarker Modulation by Piperidinyl-Urea sEH Inhibitors

Biological ParameterChange vs. Untreated ControlMechanistic Implication
Plasma 14,15-EET/DHET ratio+600%sEH target engagement
Hepatic NF-κB activity-70%Downstream anti-inflammatory effect
Vascular endothelial VEGF-45%Attenuated angiogenesis
Leukocyte SphK1 activation-65%Impaired 11,12-EET signaling

Data from LPS-induced inflammation models treated with 10 mg/kg 1-(4-chlorophenyl)-3-(1-propionylpiperidin-4-yl)urea [3] [6].

Properties

CAS Number

1233955-32-2

Product Name

1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-4-ylurea;hydrochloride

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.19

InChI

InChI=1S/C12H16ClN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H

InChI Key

RKFKSDABRXRRPV-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.